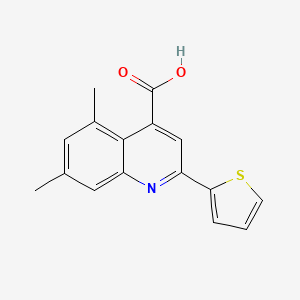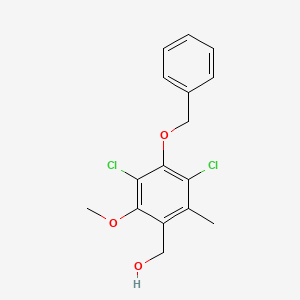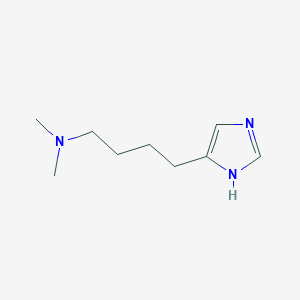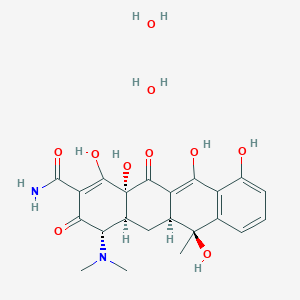![molecular formula C15H12N2O B15198601 N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide CAS No. 893738-66-4](/img/structure/B15198601.png)
N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide is an organic compound that belongs to the class of biphenylcarbonitriles. This compound is characterized by the presence of a cyano group (-CN) attached to the biphenyl structure, which is further linked to an acetamide group (-CONH2). The unique structure of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide makes it a valuable compound in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide typically involves the reaction of 4’-aminomethyl-biphenyl-2-carbonitrile with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides or methoxy derivatives.
科学研究应用
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in protein-ligand binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR), by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for therapeutic applications .
相似化合物的比较
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide can be compared with other biphenyl derivatives, such as:
- N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide
- N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide
These compounds share similar structural features but differ in the position of the cyano group on the biphenyl ring. The unique positioning of the cyano group in N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide contributes to its distinct chemical reactivity and biological activity .
属性
CAS 编号 |
893738-66-4 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC 名称 |
N-[2-(4-cyanophenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O/c1-11(18)17-15-5-3-2-4-14(15)13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H,17,18) |
InChI 键 |
HEJSNIBLNLZREP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



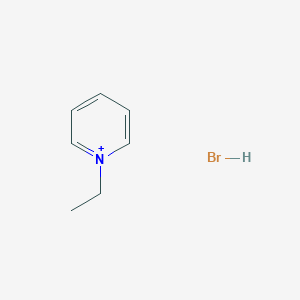
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
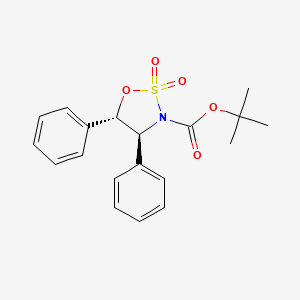


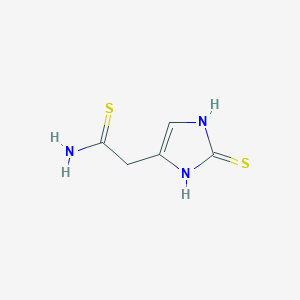
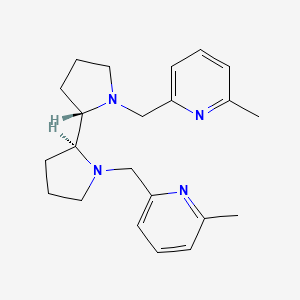
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
